molecular formula C17H15Cl3N2O5 B5852846 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5852846
M. Wt: 433.7 g/mol
InChI Key: HTKGMQDDIXUEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as TRIM, is a chemical compound that has been widely used in scientific research. TRIM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression and protein function.

Mechanism of Action

3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide inhibits PRMT activity by binding to the active site of the enzyme and blocking the transfer of methyl groups to target proteins. PRMTs are involved in the methylation of arginine residues on target proteins, which can affect protein function and localization. By inhibiting PRMT activity, this compound can alter the methylation status of target proteins and affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PRMT activity by this compound has been shown to affect the expression of various genes involved in cell proliferation, differentiation, and apoptosis. This compound has also been shown to affect the methylation status of histones, which can affect chromatin structure and gene expression. In addition, this compound has been shown to affect the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for PRMTs. This compound has been shown to be a potent inhibitor of PRMTs, with IC50 values in the low nanomolar range. In addition, this compound has been shown to be selective for PRMTs over other methyltransferases, such as lysine methyltransferases. However, this compound has some limitations for lab experiments, including its potential toxicity and lack of specificity for individual PRMT isoforms. This compound has been shown to have some toxicity in cell culture and animal models, and its lack of specificity for individual PRMT isoforms can make it difficult to study the effects of individual isoforms on biological processes.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide and its effects on biological processes. One area of future research is the development of more selective PRMT inhibitors that can target individual isoforms of the enzyme. This would allow for a more precise study of the role of individual isoforms in biological processes. Another area of future research is the study of the effects of PRMT inhibition on specific diseases, such as cancer and neurodegenerative disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is an important area of future research, as this information will be crucial for the development of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction between 3,4-dimethoxyaniline and 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with phosgene to form the corresponding isocyanate intermediate. The intermediate is then reacted with 4-aminobenzoic acid to form the final product, this compound. The synthesis of this compound is a multi-step process and requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively used in scientific research as a tool to study the role of PRMTs in various biological processes. PRMTs are involved in the regulation of gene expression, RNA processing, protein translation, and protein-protein interactions. Dysregulation of PRMTs has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to inhibit PRMT activity and has been used to study the effects of PRMT inhibition on various biological processes.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O5/c1-24-13-4-3-9(5-15(13)25-2)17(21)22-27-16(23)8-26-14-7-11(19)10(18)6-12(14)20/h3-7H,8H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKGMQDDIXUEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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